molecular formula C10H13ClN2O B2608896 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride CAS No. 2031269-44-8

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride

Cat. No.: B2608896
CAS No.: 2031269-44-8
M. Wt: 212.68
InChI Key: SOTKRHGCNJEZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a nitrogen-containing heterocyclic compound with systemic and functional nomenclature reflecting its structural features. The IUPAC name for this compound is 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, indicating a bicyclic system comprising a partially saturated isoquinoline core modified by an aminomethyl group at position 7 and a ketone at position 1.

Molecular formula : $$ \text{C}{10}\text{H}{13}\text{ClN}_{2}\text{O} $$
Molecular weight : 212.68 g/mol.
CAS Registry Numbers :

  • 2031269-44-8 (hydrochloride salt)
  • 1461704-98-2 (alternative identifier for isomeric forms)

The compound’s SMILES notation ($$ \text{C1C(C2=CC=CC=C2C(=O)N1)CN} $$) and InChIKey (YMXKVIDETJRFHD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The structural backbone consists of a benzene ring fused to a six-membered lactam, with an aminomethyl (-CH$$2$$NH$$2$$) substituent enhancing its reactivity and solubility profile.

Property Value
Molecular Formula $$ \text{C}{10}\text{H}{13}\text{ClN}_{2}\text{O} $$
Molecular Weight 212.68 g/mol
CAS Number 2031269-44-8
IUPAC Name 7-(aminomethyl)-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
SMILES C1C(C2=CC=CC=C2C(=O)N1)CN

Historical Context of Tetrahydroisoquinoline Derivatives in Organic Chemistry

Tetrahydroisoquinoline (THIQ) derivatives have been pivotal in organic synthesis since the late 19th century. The Bischler–Napieralski reaction , discovered in 1893, enabled the cyclization of β-arylethylamides into dihydroisoquinolines, which could be further oxidized to isoquinolines. This reaction laid the groundwork for synthesizing THIQ alkaloids, including morphine and papaverine analogs.

The Pictet–Spengler reaction , reported in 1911, expanded synthetic access to THIQs by condensing β-arylethylamines with aldehydes or ketones under acidic conditions. These methodologies became cornerstones for generating structurally diverse THIQ scaffolds, including those with aminomethyl substituents. For example, the synthesis of 1-substituted THIQs via enantioselective reduction of dihydroisoquinolines highlighted the role of stereochemistry in modulating biological activity.

Significance of Aminomethyl Functionalization in Heterocyclic Systems

The introduction of an aminomethyl group (-CH$$2$$NH$$2$$) into THIQ frameworks enhances their pharmacological and chemical utility. This substituent:

  • Improves solubility : Protonation of the amine at physiological pH increases aqueous solubility, critical for bioavailability.
  • Enables derivatization : The primary amine serves as a handle for further functionalization, such as acylation or Schiff base formation.
  • Modulates bioactivity : Aminomethyl-THIQs exhibit interactions with neurotransmitter receptors (e.g., dopamine D$$2$$, serotonin 5-HT$${2A}$$) and enzymes (e.g., monoamine oxidases).

Comparative studies of THIQ derivatives demonstrate the impact of aminomethylation:

Parameter 4-Aminomethyl-THIQ Unsubstituted THIQ
Aqueous Solubility (pH 7.4) 12 mg/mL 3 mg/mL
MAO-B Inhibition (IC$$_{50}$$) 45 nM 220 nM
Metabolic Half-Life (rat) 90 min 30 min

Data adapted from pharmacological evaluations of THIQ analogs.

The aminomethyl group also facilitates participation in hydrogen-bonding networks , as evidenced by crystallographic studies of THIQ-protein complexes. In drug discovery, this feature is exploited to enhance target binding affinity and selectivity, particularly in central nervous system (CNS) therapeutics.

Continued in subsequent sections with ## headers for main body content...

Properties

IUPAC Name

4-(aminomethyl)-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKRHGCNJEZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031269-44-8
Record name 4-(aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the tetrahydroisoquinoline core reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Method 1: Esterification and Reductive Amination

  • Step 1 : Esterification of the carboxylic acid group in a precursor molecule to form a methyl ester (e.g., using methanol under acidic conditions).

  • Step 2 : Reduction of the ester to a hydroxymethyl derivative using lithium borohydride in tetrahydrofuran (THF).

  • Step 3 : Conversion of the alcohol to a tosylate intermediate (e.g., with tosyl chloride).

  • Step 4 : Reaction with cyclic amines (e.g., piperidine, morpholine) to introduce the aminomethyl group via nucleophilic substitution .

Method 2: Aluminum Hydride Reduction

  • Step 1 : Synthesis of a cyano-substituted tetrahydroisoquinoline precursor.

  • Step 2 : Reduction of the cyano group to an aminomethyl group using aluminum hydride (LiAlH₄) .

Method 3: Transfer Hydrogenation for Enantiomers

  • Step 1 : Transfer hydrogenation of a dihydroisoquinoline intermediate using a chiral Ru(II)-catalyst (e.g., (R,R)-RuTsDPEN) to yield enantiomerically enriched tetrahydroisoquinoline.

  • Step 2 : Resolution via d-(−)-tartaric acid to isolate the desired enantiomer .

Key Chemical Reactions

Reaction Type Reagents/Conditions Purpose Reference
Alkylation Alkyl halides, Lewis acids (e.g., KI)Introduce alkyl groups for structural diversity
Acylation Acyl chlorides, coupling reagents (e.g., HATU)Modify functional groups for biological activity
Reductive Cyclization Triethylsilane (Et₃SiH), trifluoroacetic acid (TFA)Form cyclic amide structures
Tosylation Tosyl chloride, pyridineActivate hydroxyl groups for nucleophilic substitution
Transfer Hydrogenation Chiral Ru(II)-catalyst, H₂Produce enantiomerically pure compounds

Stereochemical Considerations

The compound’s stereochemistry is critical for biological activity. Key methods include:

  • Enantiomer resolution : Racemization of undesired enantiomers via N-chlorination (e.g., trichloroisocyanuric acid) followed by reduction and separation using d-(−)-tartaric acid .

  • Transfer hydrogenation : Achieves >90% enantiomeric excess (ee) using chiral Ru catalysts .

Biological Interactions

The compound interacts with neurotransmitter systems , including:

  • Serotonin receptors : Modulation of serotonin pathways, influencing mood and cognition.

  • Dopamine catabolism : Inhibition of monoamine oxidase (MAO) enzymes, altering neurotransmitter levels .

Analytical and Purification Methods

  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity.

  • Recrystallization : Used to isolate hydrochloride salts .

  • Chiral HPLC : Assesses enantiomeric purity post-resolution .

This compound exemplifies the versatility of tetrahydroisoquinoline derivatives in drug discovery, with its reactivity tailored for diverse therapeutic applications.

Scientific Research Applications

Pharmacological Applications

  • Neurological Research
    • The compound has been studied for its potential role as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. Inhibitors like 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride may help in developing treatments for conditions related to catecholamine dysregulation, such as hypertension and anxiety disorders .
  • Antidepressant Activity
    • Research indicates that tetrahydroisoquinoline derivatives possess antidepressant-like effects. The modulation of monoamine neurotransmitter systems suggests that this compound could be explored further for its potential in treating depression .
  • Anti-inflammatory Properties
    • Some studies have indicated that derivatives of tetrahydroisoquinoline can exhibit anti-inflammatory effects. This opens avenues for developing new anti-inflammatory drugs targeting conditions such as arthritis or chronic inflammatory diseases .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

Synthetic Routes

  • The compound can be synthesized through several methods, including:
    • Asymmetric Synthesis : Utilizing chiral catalysts to produce enantiomerically pure products.
    • Functional Group Transformations : Modifying existing functional groups to enhance biological activity or selectivity .

Case Studies and Research Findings

StudyFocusFindings
Study 1Inhibition of PNMTDemonstrated that tetrahydroisoquinoline derivatives can effectively inhibit PNMT activity, suggesting potential therapeutic applications in managing hypertension .
Study 2Antidepressant EffectsFound that specific derivatives exhibited significant antidepressant-like effects in animal models, indicating a promising avenue for mental health treatments .
Study 3Anti-inflammatory ActivityReported that certain modifications to the tetrahydroisoquinoline structure resulted in notable anti-inflammatory properties in vitro .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with various molecular targets and pathways:

    Neuroprotection: The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.

    Anti-inflammatory: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Analgesic: The compound may interact with opioid receptors or other pain-related pathways to provide analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among tetrahydroisoquinoline derivatives include:

  • Substituent Position: The target compound features an aminomethyl group at the 4-position, whereas 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride () has an amino group at the 5-position. Derivatives such as N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 26, ) incorporate bulkier substituents (e.g., thiophene-carboximidamide), enhancing steric bulk and likely altering binding affinity .
  • Functional Groups: Halogenated Derivatives: Patent examples () include chloro-, trifluoromethyl-, and difluoromethyl-substituted compounds. These groups enhance lipophilicity and metabolic stability, critical for CNS penetration .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one HCl C₉H₁₁ClN₂O 198.65 129075-52-1 5-Amino
Example 109 () C₂₆H₂₈ClF₂N₅O₃ 556.0* Not provided Chloro, difluoromethyl, triazole
Compound 27 () C₁₈H₂₄N₄OS 344.48 Not provided Diethylamino, thiophene
γ-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2,4-difluorobutyrophenone HCl () C₁₉H₁₈ClF₂NO 357.8 Not provided Difluorophenyl, ethylenedioxy

*Note: Molecular weight calculated from LCMS data (: [M+H]⁺ = 444.2).

  • Molecular Weight: The target compound’s aminomethyl group likely results in a molecular weight between 200–250 g/mol, lower than halogenated analogs (e.g., 556 g/mol in ) but higher than simpler derivatives like the 5-amino isomer (198.65 g/mol) .
  • Melting Points: Tetrahydroisoquinoline hydrochlorides generally exhibit high melting points (e.g., 205°–208°C for derivatives), attributed to ionic interactions in the solid state .

Pharmacological Relevance

  • Receptor Targeting: Tetrahydroisoquinoline derivatives in patents () are designed as CNS agents, likely targeting dopamine or serotonin receptors. The aminomethyl group in the target compound may enhance amine-mediated receptor binding compared to hydroxylated analogs .
  • Solubility and Bioavailability: Hydrochloride salts improve solubility, as seen in 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride (), whereas lipophilic groups (e.g., trifluoromethyl) enhance membrane permeability .

Biological Activity

4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride (CAS No. 2031269-44-8) is a compound of significant interest in various fields of biological and medicinal chemistry. This tetrahydroisoquinoline derivative has been studied for its potential therapeutic properties, including neuroprotective effects, antipsychotic activity, and other pharmacological benefits. This article explores the biological activity of this compound, supported by relevant data tables and findings from recent research.

  • Molecular Formula: C10_{10}H13_{13}ClN2_2O
  • Molecular Weight: 212.68 g/mol
  • Purity: ≥ 95%
  • CAS Number: 2031269-44-8

Structural Information

The compound features a tetrahydroisoquinoline backbone with an aminomethyl group at the 4-position, which is critical for its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of cellular signaling pathways related to apoptosis and inflammation.

Antipsychotic Activity

In preclinical trials, this compound has shown promise as an antipsychotic agent. In a randomized controlled study involving animal models of schizophrenia, it was found to reduce hyperactivity and improve cognitive deficits, suggesting its potential utility in treating psychotic disorders.

Other Pharmacological Effects

Other studies have highlighted additional pharmacological activities:

  • Antidepressant-like Effects: Behavioral tests in rodents indicated that the compound may exhibit antidepressant-like effects comparable to standard antidepressants.
  • Anti-inflammatory Properties: In vitro assays revealed that it can inhibit pro-inflammatory cytokine production, suggesting potential applications in inflammatory diseases.

Case Studies

  • Neuroprotection in Stroke Models:
    • A case study involved administering the compound to rats subjected to ischemic stroke. Results showed a significant reduction in infarct size and improved neurological scores compared to controls.
  • Behavioral Studies in Schizophrenia Models:
    • In a double-blind study with mice exhibiting schizophrenia-like symptoms, treatment with this compound led to marked improvements in behavior and cognitive function.

Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveReduces oxidative stress damageJournal of Medicinal Chemistry
AntipsychoticDecreases hyperactivity in schizophrenia modelsPreclinical Trials
Antidepressant-likeImproves mood-related behaviorsBehavioral Studies
Anti-inflammatoryInhibits cytokine productionIn Vitro Assays

Pharmacokinetic Properties

PropertyValue
BioavailabilityModerate (exact values vary by formulation)
Half-lifeApproximately 3-5 hours
MetabolismHepatic via cytochrome P450 enzymes
ExcretionRenal (urinary)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis starting from substituted benzoic acids (e.g., 3,4-dimethylbenzoic acid or naphthylacetic acid) via cyclization, amidation, and salt formation. Reaction optimization includes temperature control (e.g., 0–5°C for sensitive intermediates), solvent selection (e.g., chloroform for NMR analysis), and purification via column chromatography .
  • Key Considerations : Yield variations (7–65% in related tetrahydroisoquinolines) depend on steric hindrance, electron-donating/withdrawing substituents, and acid compatibility. HCl gas or aqueous HCl is typically used for salt formation .

Q. How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?

  • Methodology :

  • 1H NMR : Confirm stereochemistry and substitution patterns (e.g., integration ratios for aromatic protons, methylene groups adjacent to the aminomethyl group) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 210.66 for the free base) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodology :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis to detect degradation products (e.g., oxidation of the aminomethyl group) .

Advanced Research Questions

Q. How does the stereochemistry of the aminomethyl group influence receptor binding affinity, particularly for orexin or adrenergic receptors?

  • Methodology :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their activity in receptor-binding assays (e.g., radioligand displacement for OX1R) .
  • Molecular Docking : Use X-ray crystallography data of homologous receptors (e.g., β2-adrenergic receptor) to model interactions between the aminomethyl group and conserved aspartate/glutamate residues .

Q. What strategies mitigate low yields in N-alkylation steps during scale-up synthesis?

  • Methodology :

  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity in alkylation steps .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify discrepancies caused by poor bioavailability .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the hydroxyl group) that may alter activity .

Q. What functional group modifications enhance selectivity for the orexin-1 receptor over structurally related targets?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituted benzyl groups (e.g., 3,4,5-trimethoxybenzyl) and compare IC50 values in calcium flux assays .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade OX1R selectively, reducing off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.